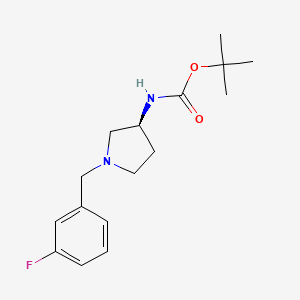

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

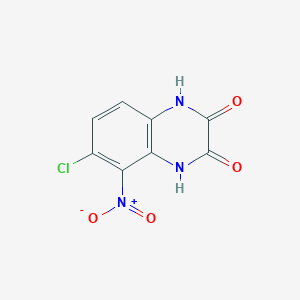

The compound N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic molecule that appears to be designed for interaction with neurotransmitter systems, given the presence of structural motifs that are common in ligands for receptors and transporters involved in neurotransmission. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with neurotransmitter systems.

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment or a tetralin-1-yl nucleus. For example, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" discusses the synthesis of a series of compounds with varying affinities for dopamine receptors . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic routes could be employed, involving the formation of piperazine rings, attachment of aromatic systems, and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds. The piperazine ring provides a scaffold for attaching various substituents that can modulate the compound's affinity and selectivity for different receptors. The presence of fluorophenyl and methoxybenzyl groups suggests potential interactions with hydrophobic pockets within receptor binding sites, which could enhance binding affinity and specificity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically include nucleophilic substitution reactions, amide bond formation, and aromatic electrophilic substitution. These reactions are used to build the complex structures required for interaction with specific neurotransmitter receptors. The fluorine atoms present in the compound may influence the reactivity of the aromatic ring, potentially affecting the outcome of electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include high lipophilicity due to the presence of aromatic rings and a piperazine moiety. This could influence the compound's ability to cross the blood-brain barrier and engage with central nervous system targets. The presence of a fluorine atom could also affect the compound's metabolic stability, as fluorine substitution is often used to prevent metabolic degradation .

Wissenschaftliche Forschungsanwendungen

Sigma Ligands Selectivity and Affinity

Research has identified compounds with a 4-fluorophenyl substituent that demonstrate very selective sigma 2 ligands with subnanomolar affinity for the sigma 2 binding site. These compounds exhibit potent anxiolytic activity, suggesting their potential application in anxiety disorder treatments. The specificity and potency of these ligands towards sigma 2 receptors could lead to the development of novel therapeutic agents targeting the sigma 2 receptor, offering a promising approach for managing anxiety and possibly other psychiatric conditions Perregaard, Moltzen, Meier, & Sanchez, 1995.

Antimicrobial Activities

The synthesis and evaluation of eperezolid-like molecules have revealed high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents. The structural modifications and subsequent antimicrobial activity assessment of these compounds contribute to the ongoing search for new treatments against Mycobacterium infections, which are of significant concern due to the rising rates of resistance to conventional antibiotics Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012.

Receptor Mechanisms in Compulsive Food Consumption

The role of Orexin-1 Receptor mechanisms in compulsive food consumption has been investigated, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research offers insights into the neural mechanisms underlying compulsive eating behaviors, opening avenues for developing targeted treatments that address the root causes of these disorders Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012.

Radiotracer Development for CB1 Cannabinoid Receptors

The development of PET radiotracers for studying CB1 cannabinoid receptors in the brain highlights the application of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide derivatives in neuroimaging. These radiotracers offer tools for exploring the role of CB1 receptors in various neurological and psychiatric conditions, potentially aiding in the diagnosis and treatment of disorders related to the endocannabinoid system Katoch-Rouse & Horti, 2003.

Antibacterial Activity of Oxidovanadium(V) Complexes

The synthesis and characterization of new oxidovanadium(V) complexes have shown effective antibacterial activity against Bacillus subtilis, with one complex demonstrating activity comparable to Penicillin G. These findings suggest the potential of such complexes in the development of new antibacterial agents, addressing the need for novel treatments in the face of increasing antibiotic resistance Qian, 2018.

Eigenschaften

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O3/c1-27-11-13-28(14-12-27)20(17-7-9-19(24)10-8-17)16-26-23(30)22(29)25-15-18-5-3-4-6-21(18)31-2/h3-10,20H,11-16H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTIICJUYYNCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)